

# Technical Support Center: NBAS Knockout Mouse Models

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## Compound of Interest

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Neuroblastoma Amplified Sequence (NBAS) knockout mouse models. The information is tailored for scientists and drug development professionals to navigate the challenges encountered during their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the function of the NBAS gene?

A1: The NBAS gene encodes for a protein that is a component of the Syntaxin 18 complex. This complex is involved in the retrograde transport of vesicles from the Golgi apparatus to the endoplasmic reticulum (ER).<sup>[1][2][3][4]</sup> NBAS is also implicated in the nonsense-mediated mRNA decay (NMD) pathway, which is a cellular surveillance mechanism that degrades mRNA transcripts containing premature stop codons.<sup>[5][6][7][8][9]</sup> It is thought to play a role in an ER-associated NMD pathway by recruiting the core NMD factor UPF1 to the ER membrane.<sup>[5][6]</sup>

Q2: What human diseases are associated with mutations in the NBAS gene?

A2: Biallelic mutations in the NBAS gene are associated with a spectrum of autosomal recessive disorders. These include infantile liver failure syndrome 2 (ILFS2), which is characterized by recurrent acute liver failure often triggered by fever.<sup>[9][10][11]</sup> Other associated phenotypes include short stature, optic nerve atrophy, and Pelger-Huet anomaly (SOPH syndrome).<sup>[9][10]</sup> The clinical presentation can be highly variable, creating a multisystem disorder affecting the liver, bones, eyes, and immune system.<sup>[2][7][12][13]</sup>

Q3: I am trying to generate homozygous NBAS knockout mice, but I am not getting any viable pups. Why is this?

A3: According to data from the International Mouse Phenotyping Consortium (IMPC), homozygous knockout of the *Nbas* gene in mice results in embryonic lethality.<sup>[1][3][5][14][15]</sup> This means that homozygous null pups are not viable and will not survive to weaning age. Therefore, it is expected that you will not be able to generate a colony of homozygous *Nbas* knockout mice.

Q4: Since homozygous knockouts are lethal, what should I expect from my heterozygous (*Nbas*<sup>+/-</sup>) colony?

A4: While specific, detailed phenotypic data for heterozygous *Nbas* knockout mice from the IMPC is not readily available in summarized reports, you can anticipate potential phenotypes based on the known function of the gene and the manifestations of NBAS-related disorders in humans. Researchers should be vigilant for subtle phenotypes related to liver function, growth, skeletal development, and immune response. It is crucial to maintain a wild-type littermate control colony for accurate comparison.

Q5: What are some general challenges I should be aware of when working with any knockout mouse model?

A5: Common challenges with knockout mouse models include:

- **Genetic Background Effects:** The phenotype of a knockout can vary depending on the genetic background of the mouse strain. It is crucial to use the appropriate wild-type control mice on the same genetic background.
- **Incomplete Penetrance and Variable Expressivity:** Not all mice with the same genetic mutation will exhibit the phenotype, or the severity of the phenotype can vary between individuals.<sup>[16]</sup>
- **Unexpected Phenotypes:** The observed phenotype may not be what was predicted based on the known function of the gene. A comprehensive and broad phenotyping approach is often necessary.

- Compensation: Other genes may compensate for the loss of the knocked-out gene, potentially masking a phenotype.

## Troubleshooting Guides

### Problem 1: Difficulty with Genotyping

Symptoms:

- Inconsistent or ambiguous PCR results.
- Seeing bands in your negative controls.
- Not getting the expected band sizes for wild-type, heterozygous, and knockout alleles.

Possible Causes and Solutions:

Possible Cause	Recommended Solution
DNA Quality	Poor quality DNA can inhibit PCR. Ensure your DNA extraction protocol yields clean, high-quality DNA. Consider using a commercial DNA purification kit.
Primer Issues	Primers may be degraded, have suboptimal design, or be used at the wrong concentration. Verify primer sequences, check for degradation on a gel, and optimize primer concentration.
PCR Conditions	The annealing temperature, extension time, or number of cycles may not be optimal. Run a gradient PCR to determine the optimal annealing temperature.
Contamination	Contamination of reagents or equipment with DNA can lead to false positives. Use dedicated PCR workstations, aerosol-resistant pipette tips, and run no-template controls with every PCR.

## Problem 2: Unexpected Phenotypes or Lack of Expected Phenotypes in Heterozygous (Nbas+/-) Mice

Symptoms:

- You are not observing the liver, skeletal, or immune phenotypes you predicted based on human NBAS-related diseases.
- You are observing novel, unexpected phenotypes.

Possible Causes and Solutions:

Possible Cause	Recommended Action
Subtle Phenotypes	The heterozygous knockout may only present with mild or age-dependent phenotypes. Conduct longitudinal studies and use more sensitive assays. For example, instead of waiting for overt liver failure, periodically measure serum liver enzymes.
Genetic Background	The phenotype may be masked or modified by the genetic background of your mouse strain. Ensure you are using the most appropriate and consistent background strain for your controls.
Compensatory Mechanisms	Other genes in the same pathway may be compensating for the reduced NBAS function. Consider performing transcriptomic or proteomic analysis to identify potential compensatory pathways.
Environmental Factors	The phenotype may only manifest under specific environmental stressors. For instance, since liver crises in human patients are often triggered by fever, you might consider challenging the mice with an immune stimulant like lipopolysaccharide (LPS) to unmask a liver phenotype.

## Experimental Protocols & Data Presentation

### Quantitative Data Summary

While specific quantitative data for Nbas knockout mice from the IMPC is not available in a summarized format, the consortium performs a standardized battery of tests on all knockout lines. Researchers should refer to the IMPC database directly for raw data on their specific Nbas allele. The table below outlines the types of quantitative data that are typically collected and would be relevant for characterizing Nbas heterozygous mice.

Parameter Category	Specific Measurements	Relevance to NBAS Function
Viability	Homozygous, Heterozygous, Wild-type ratios at weaning	To confirm embryonic lethality of homozygotes.
Growth and Morphology	Body weight, body length, gross morphological abnormalities	To assess for growth defects seen in human patients.
Clinical Chemistry	Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin	To screen for subclinical liver dysfunction.
Hematology	White blood cell count, Red blood cell count, Platelet count, Hemoglobin, Hematocrit	To screen for hematological abnormalities.
Immunology	Serum immunoglobulin levels (IgG, IgM, IgA), T-cell and B-cell populations in spleen	To assess for immunodeficiency as seen in some human patients.

### Detailed Experimental Methodologies

#### 1. Liver Function Assessment: Serum Alanine Aminotransferase (ALT) Assay

- Principle: ALT is an enzyme that is released into the bloodstream when liver cells are damaged. Measuring its concentration in the serum is a common way to assess liver health.

- Procedure:
  - Collect blood from mice via tail vein, saphenous vein, or cardiac puncture at the time of sacrifice.
  - Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
  - Use a commercially available ALT assay kit.
  - Add 10 µl of each serum sample or standard to the wells of a microplate in duplicate.
  - Add 50 µl of the ALT Reagent Solution to each well, cover the plate, and incubate at 37°C for 30 minutes.
  - Add 50 µl of the DNPH Color Solution, re-cover, and incubate for 10 minutes at 37°C.
  - Add 200 µl of 0.5 M NaOH to each well and read the absorbance at 510 nm using a microplate reader.
  - Calculate the ALT concentration based on a standard curve.

## 2. Immune System Analysis: Flow Cytometry of Splenocytes

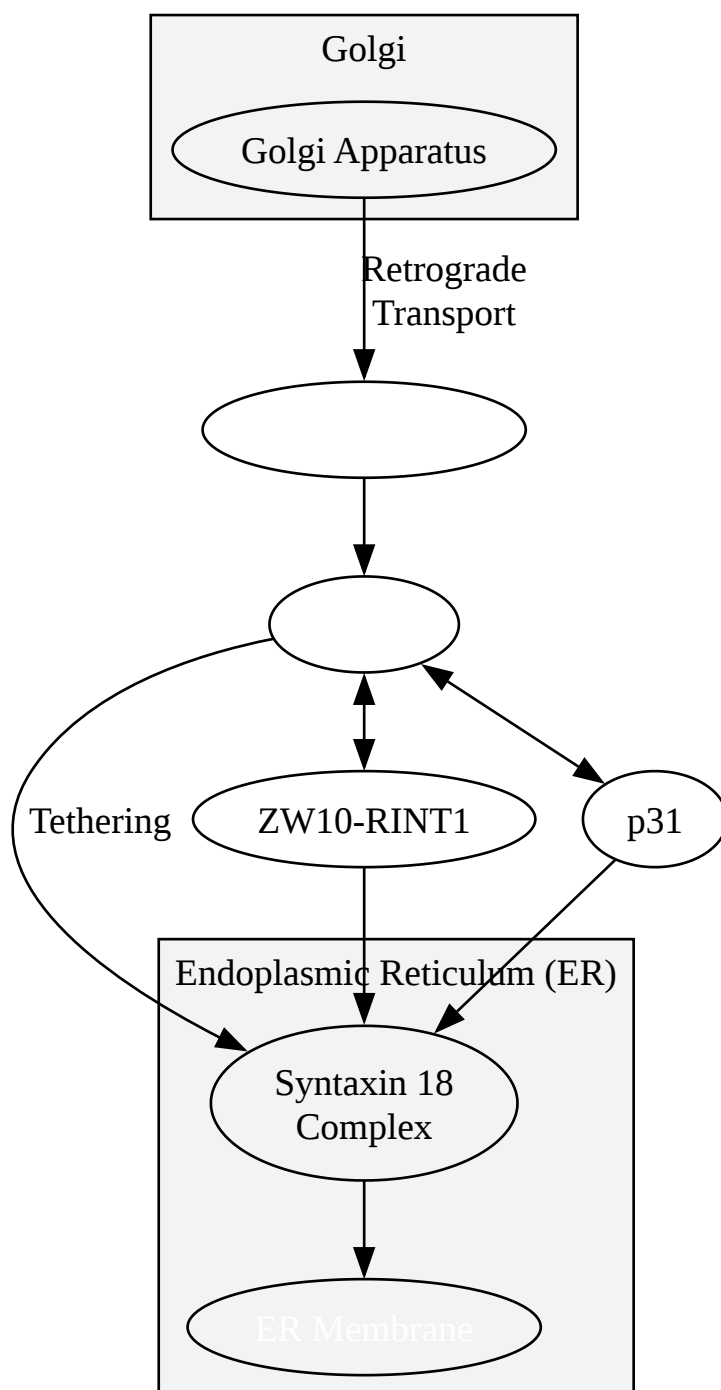
- Principle: Flow cytometry allows for the identification and quantification of different immune cell populations based on the expression of cell surface markers.
- Procedure:
  - Euthanize the mouse and aseptically remove the spleen.
  - Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer.
  - Lyse red blood cells using an ACK lysis buffer.
  - Wash the cells with PBS containing 2% FBS.

- Count the cells and adjust the concentration to  $1 \times 10^6$  cells/100  $\mu$ l.
- Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for T-cells (e.g., CD3, CD4, CD8), B-cells (e.g., B220, IgM), and NK cells (e.g., NK1.1, CD49b).
- Analyze the stained cells using a flow cytometer.

### 3. Assessment of Cellular Stress: Western Blot for ER Stress Markers

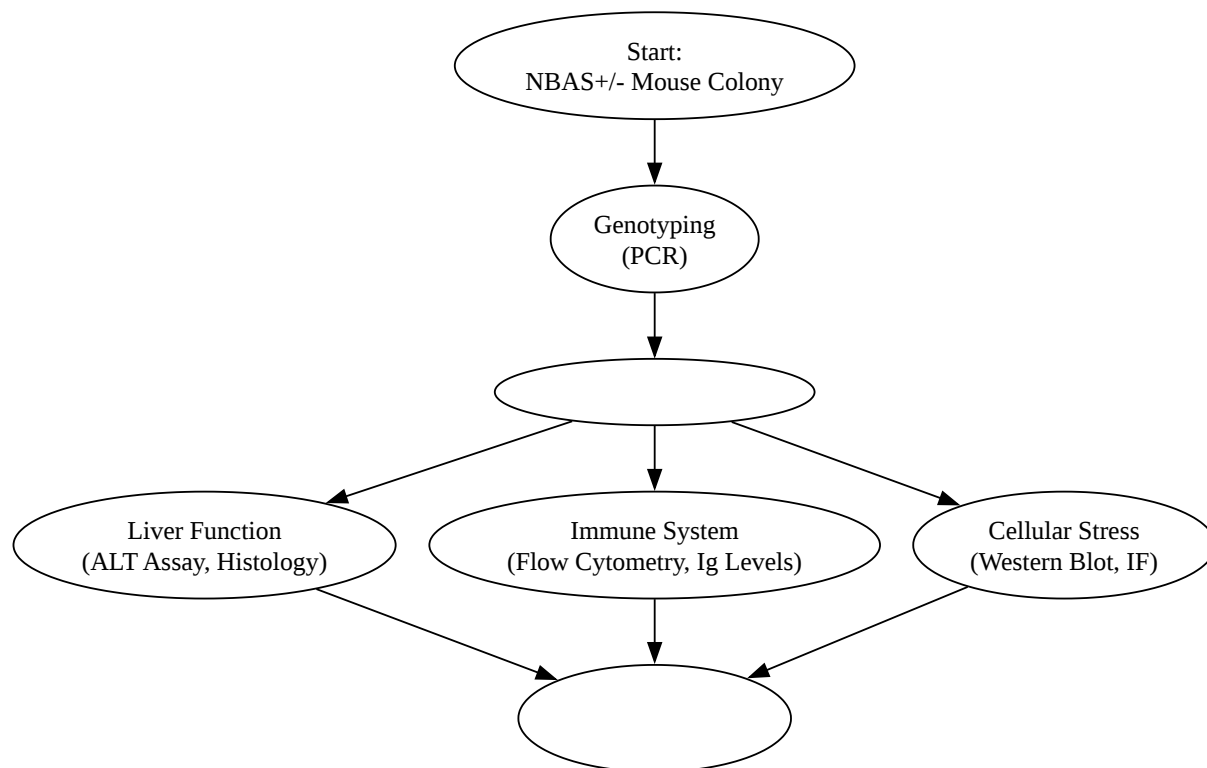
- Principle: The accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), which upregulates the expression of specific ER stress marker proteins. Western blotting can be used to detect these proteins.
- Procedure:
  - Homogenize liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysate using a BCA assay.
  - Separate 20-40  $\mu$ g of protein from each sample on an SDS-PAGE gel.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk in TBST for 1 hour.
  - Incubate the membrane overnight at 4°C with primary antibodies against ER stress markers such as GRP78/BiP, CHOP, and phosphorylated PERK (p-PERK).
  - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the protein bands using an ECL substrate and an imaging system.

## Signaling Pathways & Experimental Workflows

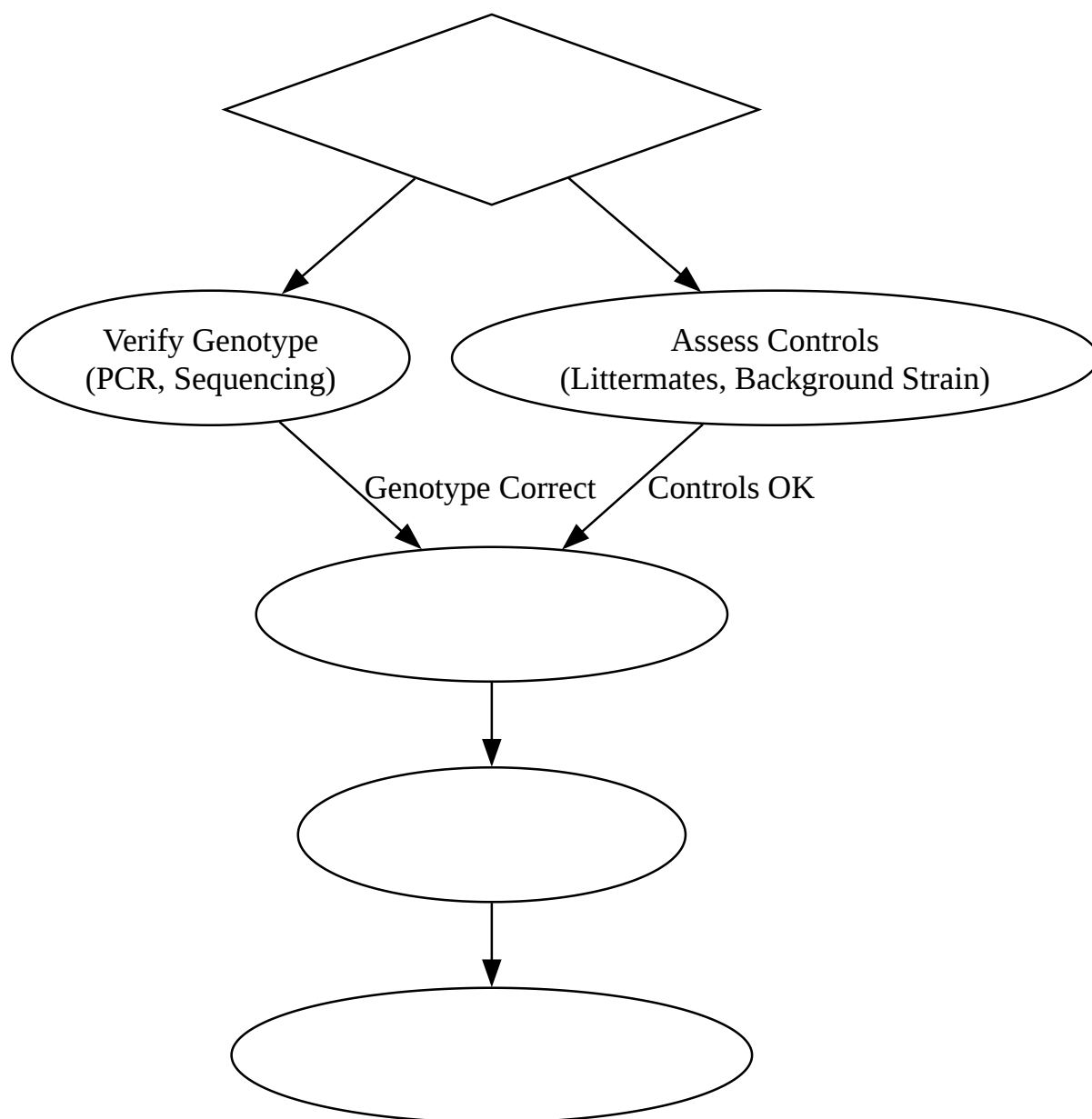


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